ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
Overview
Description
ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a bromo-fluoroaniline moiety, and a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Bromination and Fluorination: The amino group is further functionalized by introducing bromo and fluoro substituents using appropriate halogenating agents.
Coupling Reaction: The final step involves coupling the bromo-fluoroaniline derivative with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents, along with the carbonyl-amino linkage, play a crucial role in binding to these targets. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
- ETHYL 4-{[(4-BROMO-2-METHYLANILINO)CARBONYL]AMINO}BENZOATE
- ETHYL 4-{[(4-BROMO-2-NITROANILINO)CARBONYL]AMINO}BENZOATE
Uniqueness
ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of both bromo and fluoro substituents, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(4-bromo-2-fluorophenyl)carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O3/c1-2-23-15(21)10-3-6-12(7-4-10)19-16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXKATDPXVMOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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